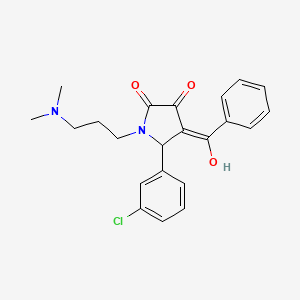![molecular formula C13H19N3OS B11092651 1-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide](/img/structure/B11092651.png)
1-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a piperidine ring, a thiophene ring, and a hydrazide functional group
Preparation Methods
The synthesis of 1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide typically involves the reaction of piperidine-2-carbohydrazide with 3-methylthiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, in an ethanol solvent. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol to obtain the pure compound.
Chemical Reactions Analysis
1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or thiophene rings are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the interactions of hydrazide derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular pathways involved in its biological activity are still under investigation, but it is believed to interfere with key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound also contains a hydrazide functional group and is used in similar applications in medicinal chemistry and material science.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
The uniqueness of 1-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide lies in its specific structural features, such as the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other hydrazide derivatives.
Properties
Molecular Formula |
C13H19N3OS |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
1-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]piperidine-2-carboxamide |
InChI |
InChI=1S/C13H19N3OS/c1-10-6-8-18-12(10)9-14-15-13(17)11-5-3-4-7-16(11)2/h6,8-9,11H,3-5,7H2,1-2H3,(H,15,17)/b14-9+ |
InChI Key |
SYLRJILFGAFYLD-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CCCCN2C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-(2,4-dichlorobenzylsulfanyl)-](/img/structure/B11092572.png)
![3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11092573.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 2-fluorobenzoate](/img/structure/B11092574.png)
![4-(3-methylthiophen-2-yl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11092576.png)
![3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B11092582.png)


![4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11092618.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11092623.png)
![1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11092635.png)
![5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11092639.png)
![6-(Bromomethyl)-3-(4-chlorophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11092642.png)
![3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11092656.png)
